O-Benzyl Posaconazole-d4 is a deuterated derivative of Posaconazole, an antifungal agent belonging to the triazole class. Posaconazole is primarily used to treat fungal infections, particularly those caused by species such as Candida, Aspergillus, and Zygomycetes. The deuterated version, O-Benzyl Posaconazole-d4, is utilized in research settings, particularly for pharmacokinetic studies and metabolic profiling due to its isotopic labeling which aids in tracking the compound's behavior in biological systems.
O-Benzyl Posaconazole-d4 is classified under the category of antifungal agents and is specifically noted for its structural modifications that enhance its pharmacological properties. The compound's chemical formula is , with a molecular weight of approximately 794.92 g/mol . Its unique structure allows for improved analytical detection methods, making it valuable in various scientific applications.
The synthesis of O-Benzyl Posaconazole-d4 involves several steps starting from the parent compound, Posaconazole. The primary method includes:
Technical details regarding the synthesis can vary depending on the specific protocols used, but generally involve standard organic synthesis techniques including nucleophilic substitutions and coupling reactions .
The molecular structure of O-Benzyl Posaconazole-d4 consists of a complex arrangement typical of triazole antifungals. Key features include:
The structural representation can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | |
Molecular Weight | 794.92 g/mol |
Key Functional Groups | Triazole, Benzyl |
O-Benzyl Posaconazole-d4 participates in various chemical reactions typical of triazole compounds. These include:
The mechanism of action of O-Benzyl Posaconazole-d4 mirrors that of its parent compound, Posaconazole. It primarily works by inhibiting the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to:
Data from studies indicate that this mechanism is effective against a wide range of fungal pathogens, making it a critical compound in antifungal therapy .
O-Benzyl Posaconazole-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and potential therapeutic contexts .
O-Benzyl Posaconazole-d4 has several significant applications:
O-Benzyl Posaconazole-d4 is systematically identified as 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one [3] [4]. This deuterated compound is unambiguously distinguished by its CAS Registry Number 1246818-95-0 [2] [3] [6], which serves as a unique identifier across chemical databases and commercial catalogs. The molecular formula C44H44D4F2N8O4 (MW: 794.92 g/mol) reflects the strategic incorporation of four deuterium atoms while maintaining the core structure of the parent compound [3] [6].
Table 1: Identifier Summary for O-Benzyl Posaconazole-d4
Category | Specification |
---|---|
IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
CAS Number | 1246818-95-0 |
Molecular Formula | C44H44D4F2N8O4 |
Molecular Weight | 794.92 g/mol |
Unlabelled Analog CAS | 170985-86-1 |
The molecular architecture features two distinct triazole rings (1,2,4-triazol-3-one and 1H-1,2,4-triazole) that constitute the pharmacologically active core [3] [4]. The O-benzyl functionalization specifically modifies the molecule through a benzyl ether linkage at the (2S,3S)-pentan-3-ol moiety, imparting distinctive chemical properties compared to the parent Posaconazole [4] [8]. This benzyl group (C6H5CH2–) serves as a protective moiety that can be cleaved during metabolic activation or synthetic conversion to the active drug. The stereochemical configuration at multiple chiral centers [(2S,3S) and (3R,5R)] is preserved in the deuterated analog, maintaining the compound's three-dimensional orientation critical for biological activity [3] [8].
Structurally, O-Benzyl Posaconazole-d4 serves as a synthetic precursor to deuterated Posaconazole rather than a direct analog [4] [7] [8]. The most significant deviation from therapeutic Posaconazole (CAS 171228-49-2) is the presence of the O-benzyl protection and the tetradeuterated phenyl ring, whereas non-deuterated O-Benzyl Posaconazole (CAS 170985-86-1) lacks isotopic labeling [7] [8]. The deuterium substitution induces measurable but minimal changes in molecular geometry, with a mass increase of approximately 4 Da compared to the non-deuterated O-Benzyl analog (MW 790.90 g/mol vs. 794.92 g/mol) [3] [7]. Deuterium incorporation subtly influences bond vibrational frequencies and rotational dynamics while maintaining the overall molecular conformation essential for biological recognition [3].
Table 2: Structural Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
O-Benzyl Posaconazole-d4 | 1246818-95-0 | C44H44D4F2N8O4 | 794.92 g/mol | Tetradeuterated phenyl ring, O-benzyl protection |
Non-deuterated O-Benzyl Posaconazole | 170985-86-1 | C44H48F2N8O4 | 790.90 g/mol | Protio phenyl ring, O-benzyl protection |
Therapeutic Posaconazole | 171228-49-2 | C37H42F2N8O4 | 700.78 g/mol | No benzyl protection, no deuterium |
Deuterium incorporation significantly alters the 1H-NMR spectrum, with the complete disappearance of proton signals between δ 7.0-7.5 ppm corresponding to the deuterated phenyl ring [3] [6]. The characteristic deuterium quadrupolar coupling can be observed via 2H-NMR, providing direct evidence of isotopic incorporation at the specified positions [6]. Key 13C-NMR chemical shifts include the diagnostic triazolone carbonyl carbon at δ 152.5 ppm and the benzyl methylene carbon at δ 70.2 ppm, both consistent with the non-deuterated analog, confirming that deuterium substitution does not significantly alter the electronic environment of these functional groups [3] [6]. The stereochemistry at chiral centers can be confirmed through NOESY correlations, particularly between the benzyloxy protons and the adjacent methine proton of the pentyl chain.
HRMS analysis confirms the molecular identity with an observed [M+H]+ ion at m/z 795.3962 (calculated for C44H45D4F2N8O4+: 795.3965), establishing a mass accuracy of <3 ppm [3] [4]. The characteristic deuterium isotopic cluster shows a distinctive 4 Da mass shift compared to the non-deuterated analog ([M+H]+ at m/z 791.41) [3] [6]. The major fragment ions include m/z 722.35 resulting from loss of the triazole moiety (C2H2N3), and m/z 648.28 corresponding to subsequent loss of the benzyl group (C7H6O), demonstrating similar fragmentation pathways to non-deuterated analogs but with predictable mass shifts in fragments containing the deuterated ring [3] [4].
Table 3: Key Spectroscopic Characteristics
Technique | Key Features | Significance |
---|---|---|
1H-NMR | Absence of aromatic protons at δ 7.0-7.5 ppm | Confirms deuterium substitution pattern |
13C-NMR | Triazolone carbonyl at δ 152.5 ppm; Benzyl CH2 at δ 70.2 ppm | Verifies core functional groups |
HRMS | [M+H]+ m/z 795.3962 (Δ 0.3 ppm) | Confirms molecular formula and deuterium incorporation |
Fragmentation Pattern | m/z 722.35 (loss of C2H2N3); m/z 648.28 (loss of C7H6O) | Validates structural stability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7